9-Décène-1-amine

Vue d'ensemble

Description

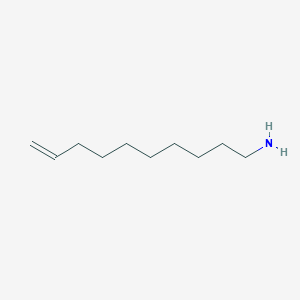

9-Decen-1-amine is an organic compound with the molecular formula C10H21N. It consists of a long carbon chain with a double bond between the first and second carbon atoms, and an amine group attached to the last carbon atom. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

9-Decen-1-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for easy transformation into other functionalized molecules, making it valuable in synthetic organic chemistry. It is particularly useful in the production of specialty chemicals and pharmaceuticals.

Applications in Fragrance and Flavor Industry:

Due to its unique properties, 9-Decen-1-amine is used in the formulation of fragrances and flavorings. It contributes to the olfactory profile of perfumes and scented products, enhancing their appeal. Its pleasant aroma makes it a sought-after ingredient in the cosmetic industry as well.

Biological Applications

Insect Pheromone:

Research indicates that 9-Decen-1-amine may function as a pheromone in certain insect species. It has been studied for its role in attracting male moths, particularly those from the Coleophora genus. This application is crucial for understanding mating behaviors and population dynamics in pest management.

Potential Antimicrobial Properties:

Preliminary studies have suggested that 9-Decen-1-amine exhibits antimicrobial activity against various bacterial strains. Ongoing research aims to further investigate its potential for therapeutic applications, particularly in developing new antimicrobial agents.

Industrial Applications

Surfactants and Lubricants:

The compound is also utilized in producing surfactants and lubricants. Its chemical properties allow it to function effectively as a surfactant agent, enhancing the performance of cleaning products and industrial lubricants.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Essential for creating complex organic compounds |

| Fragrance Industry | Key ingredient in perfumes and flavorings | Enhances olfactory appeal |

| Biological Research | Insect pheromone for moth attraction | Important for pest management strategies |

| Medical Research | Potential antimicrobial properties | Ongoing studies needed to confirm efficacy |

| Industrial Use | Production of surfactants and lubricants | Improves product performance |

Case Studies

Field Studies on Moth Attraction:

Field studies have demonstrated the effectiveness of 9-Decen-1-amine as an insect attractant. For example:

- Study in Germany (1980): Traps baited with 9-Decen-1-amine captured thousands of male Coleophora laricella moths over several weeks, indicating its potency as a pheromone.

- Switzerland Study (1981): Similar trials confirmed high capture rates when using 9-Decen-1-amine as bait, reinforcing its potential use in integrated pest management strategies.

Mécanisme D'action

Target of Action

9-Decen-1-amine, also known as Dec-9-en-1-amine, is an organic compound that belongs to the class of amines . Amines are molecules that contain carbon-nitrogen bonds

Mode of Action

Amines in general are known to interact with various biological targets, including enzymes and receptors . They can form hydrogen bonds with their targets, leading to changes in the target’s function .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 15528 , may influence its pharmacokinetic properties.

Result of Action

Amines can have a variety of effects depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 9-Decen-1-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 4 degrees Celsius , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Decen-1-amine can be synthesized through various methods. One common approach involves the reaction of 9-decen-1-ol with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired amine product .

Industrial Production Methods: In industrial settings, 9-Decen-1-amine is often produced through the hydroamination of 1-decene. This process involves the addition of an amine across the double bond of 1-decene, facilitated by a catalyst such as a transition metal complex. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Types of Reactions:

Oxidation: 9-Decen-1-amine can undergo oxidation reactions to form corresponding oxides or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form saturated amines.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents and other electrophiles are typically employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Formation of decylamine.

Substitution: Formation of various substituted amines depending on the reagents used.

Comparaison Avec Des Composés Similaires

Dec-1-ene: An alkene with a similar carbon chain but without the amine group.

Decane: A saturated hydrocarbon with no double bonds or functional groups.

Decanol: An alcohol with a hydroxyl group instead of an amine group.

Uniqueness: 9-Decen-1-amine is unique due to the presence of both a double bond and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Activité Biologique

9-Decen-1-amine is an organic compound characterized by the molecular formula C10H21N, featuring a long carbon chain with a double bond and an amine group. This unique structure allows it to engage in various biological activities, making it a subject of interest in both medicinal and industrial applications. The compound is synthesized through methods such as the hydroamination of 1-decene and has potential roles in organic synthesis, biochemistry, and pharmacology.

The biological activity of 9-Decen-1-amine primarily stems from its interactions with various biomolecules. As an amine, it can act as a ligand for enzymes and receptors, influencing biochemical pathways. The compound's mechanism of action includes:

- Target Interactions : 9-Decen-1-amine interacts with enzymes and receptors, potentially modulating their activity.

- Pharmacokinetics : Its molecular weight (155.28 g/mol) and structural properties affect its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Environmental Influence : Factors such as pH, temperature, and the presence of other compounds can alter its efficacy and stability.

Biological Activities

Research indicates that 9-Decen-1-amine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuroactive Effects : Given its amine structure, it may influence neurotransmitter systems, possibly affecting mood and cognitive functions.

- Enzymatic Interactions : It has been studied for its ability to serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological implications of 9-Decen-1-amine:

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various amines, including 9-Decen-1-amine, against common pathogens. Results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Case Study 2: Neuroactive Potential

In vitro experiments assessed the effects of 9-Decen-1-amine on neuronal cell lines. The findings demonstrated that the compound could enhance neuronal survival under stress conditions, indicating possible neuroprotective properties.

Comparative Analysis

To better understand the biological activity of 9-Decen-1-amine, it is useful to compare it with related compounds:

| Compound | Structure Type | Biological Activity | Reference |

|---|---|---|---|

| 9-Decen-1-amine | Amine | Antimicrobial, Neuroactive | |

| Decylamine | Amine | Antimicrobial | |

| Octadecene | Alkene | Limited biological activity | |

| Decanol | Alcohol | Antimicrobial |

Synthesis Methods

The synthesis of 9-Decen-1-amine can occur through several methods:

- Hydroamination : Involves the addition of ammonia across the double bond of 1-decene.

- Reduction Reactions : Can be derived from the reduction of corresponding nitriles or imines.

- Substitution Reactions : Possible via nucleophilic substitution involving alkyl halides.

Propriétés

IUPAC Name |

dec-9-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZIEPZTTIEZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464002 | |

| Record name | 9-Decen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51382-01-5 | |

| Record name | 9-Decen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.